3-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid
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Overview
Description
3-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid is a complex organic compound that features a benzotriazole moiety linked to a naphthalene dione structure, which is further connected to a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the benzotriazole moiety. Benzotriazole can be synthesized by the reaction of o-phenylenediamine with sodium nitrite and acetic acid . The naphthalene dione structure is then introduced through a series of condensation reactions, often involving the use of strong acids or bases as catalysts . The final step involves the coupling of the benzotriazole-naphthalene intermediate with benzoic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthalene dione moiety to a dihydroxy naphthalene structure.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include quinone derivatives, dihydroxy naphthalene compounds, and various substituted benzotriazole derivatives .
Scientific Research Applications
3-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form stable coordination complexes with metal ions, while the naphthalene dione structure can participate in redox reactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid: Similar in structure but lacks the naphthalene dione moiety.
3-(1H-Imidazol-1-yl)benzoic acid: Contains an imidazole ring instead of a benzotriazole moiety.
3-(2-Methyl-1H-imidazol-1-yl)benzoic acid: Features a methyl-substituted imidazole ring.
Uniqueness
The uniqueness of 3-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid lies in its combination of a benzotriazole moiety with a naphthalene dione structure, which imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
3-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O4/c28-21-15-8-1-2-9-16(15)22(29)20(27-18-11-4-3-10-17(18)25-26-27)19(21)24-14-7-5-6-13(12-14)23(30)31/h1-12,24H,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXWJBVPCJURDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=CC(=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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